[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound with a molecular formula of C30H23FN2O9. This compound is known for its unique structural features, including a benzoyloxy group, a dioxopyrimidinyl moiety, and a fluorooxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the fluoro group: The fluoro group is introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the benzoyloxy group: The benzoyloxy group is attached via esterification using benzoyl chloride and a suitable base.
Incorporation of the dioxopyrimidinyl moiety: This step involves the reaction of the intermediate with a dioxopyrimidinyl derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of amides or thiols .
Scientific Research Applications
[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate: Similar structure but with a methyl group instead of a dioxopyrimidinyl moiety.
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: Lacks the fluoro group and dioxopyrimidinyl moiety.
Uniqueness
[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate is unique due to its combination of a fluorooxolan ring, a benzoyloxy group, and a dioxopyrimidinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C23H19FN2O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19FN2O7/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)26-12-11-17(27)25-23(26)30/h1-12,16,18-20H,13H2,(H,25,27,30)/t16-,18-,19?,20-/m1/s1 |
InChI Key |
UDRPYXIYNYCGKE-DNJPBYLQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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